molecular formula C25H23NO3 B12696715 Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-(diethylamino)-6'-methyl- CAS No. 72089-06-6

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-(diethylamino)-6'-methyl-

Cat. No.: B12696715
CAS No.: 72089-06-6
M. Wt: 385.5 g/mol
InChI Key: WRAVJWWNQKATAG-VWLOTQADSA-N
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Description

3-(Diethylamino)-6-methylfluoran is an organic compound that belongs to the class of fluoran dyes. These dyes are known for their vibrant colors and are widely used in various applications, including as pH indicators and in thermal paper. The compound’s structure consists of a fluoran backbone with a diethylamino group at the 3-position and a methyl group at the 6-position, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-6-methylfluoran typically involves the condensation of 3-diethylaminophenol with 6-methylfluorene in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of a Friedel-Crafts acylation reaction, where 3-diethylaminophenol is reacted with 6-methylfluorene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of 3-(Diethylamino)-6-methylfluoran is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic routes but is optimized for large-scale production, including the use of automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-6-methylfluoran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the fluoran structure into leuco forms, which are colorless.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the fluoran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products

The major products formed from these reactions include various substituted fluoran derivatives, which can have different colors and properties depending on the substituents introduced.

Scientific Research Applications

3-(Diethylamino)-6-methylfluoran has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator due to its color-changing properties in different pH environments.

    Biology: Employed in staining techniques for visualizing cellular components under a microscope.

    Medicine: Investigated for potential use in diagnostic assays and as a fluorescent marker.

    Industry: Utilized in the production of thermal paper, where it changes color upon heating.

Mechanism of Action

The mechanism by which 3-(Diethylamino)-6-methylfluoran exerts its effects is primarily through its ability to undergo reversible structural changes in response to external stimuli such as pH and temperature. These changes alter the compound’s electronic structure, leading to variations in its absorption and emission spectra. The molecular targets include various cellular components that interact with the dye, allowing it to be used as a marker in biological assays.

Comparison with Similar Compounds

Similar Compounds

    3-(Diethylamino)-7-methylfluoran: Similar structure but with the methyl group at the 7-position.

    3-(Diethylamino)-6-ethylfluoran: Similar structure but with an ethyl group instead of a methyl group.

    3-(Diethylamino)-6-chlorofluoran: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness

3-(Diethylamino)-6-methylfluoran is unique due to the specific positioning of the diethylamino and methyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and the range of applications it can be used for, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

72089-06-6

Molecular Formula

C25H23NO3

Molecular Weight

385.5 g/mol

IUPAC Name

(3S)-3'-(diethylamino)-6'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C25H23NO3/c1-4-26(5-2)17-11-13-21-23(15-17)28-22-14-16(3)10-12-20(22)25(21)19-9-7-6-8-18(19)24(27)29-25/h6-15H,4-5H2,1-3H3/t25-/m0/s1

InChI Key

WRAVJWWNQKATAG-VWLOTQADSA-N

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)[C@@]3(C4=C(O2)C=C(C=C4)C)C5=CC=CC=C5C(=O)O3

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)C)C5=CC=CC=C5C(=O)O3

Origin of Product

United States

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